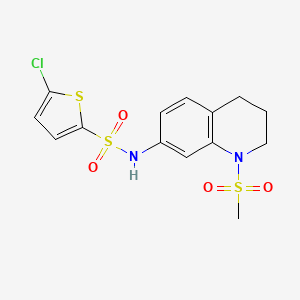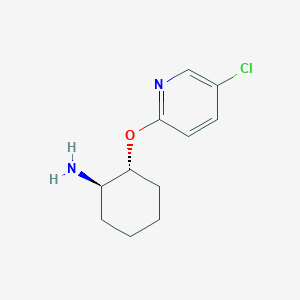
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine, also known as JNJ-40411813, is a novel and potent inhibitor of the dopamine transporter (DAT). It has been the subject of extensive research due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and substance abuse disorders.
Wirkmechanismus
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine is a selective and potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine increases the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic neurotransmission. This mechanism of action is similar to that of drugs used to treat ADHD and depression, such as methylphenidate and bupropion.
Biochemical and Physiological Effects
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been shown to increase extracellular dopamine levels in the prefrontal cortex and striatum, two brain regions implicated in the regulation of attention, motivation, and reward. Additionally, (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been shown to decrease the reinforcing effects of drugs of abuse, suggesting its potential use in the treatment of substance abuse disorders. However, more studies are needed to fully understand the biochemical and physiological effects of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine is its selectivity for DAT, which reduces the risk of off-target effects. Additionally, (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been shown to have a long duration of action, which may be beneficial for the treatment of chronic disorders. However, one limitation of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine is its poor solubility in aqueous solutions, which may make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine should focus on its potential therapeutic applications in the treatment of ADHD, depression, and substance abuse disorders. Additionally, more studies are needed to fully understand the biochemical and physiological effects of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine, as well as its pharmacokinetic and pharmacodynamic properties. Finally, the development of more potent and selective DAT inhibitors may lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine involves several steps, starting with the reaction of 2-bromo-5-chloropyridine with cyclohexene oxide in the presence of a base to yield the corresponding epoxide. The epoxide is then opened with (R)-(-)-1,2-diaminocyclohexane to afford the desired product in high yield and enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In preclinical studies, (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been shown to increase dopamine levels in the brain, which is a key mechanism of action for drugs used to treat ADHD and depression. Additionally, (1R,2R)-2-(5-Chloropyridin-2-yl)oxycyclohexan-1-amine has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, suggesting its potential use in the treatment of substance abuse disorders.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(5-chloropyridin-2-yl)oxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-8-5-6-11(14-7-8)15-10-4-2-1-3-9(10)13/h5-7,9-10H,1-4,13H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDURCNLZIWEBPS-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(5-chloropyridin-2-yl)oxy]cyclohexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)


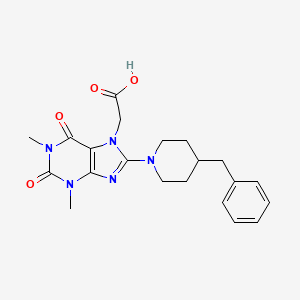
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2566181.png)
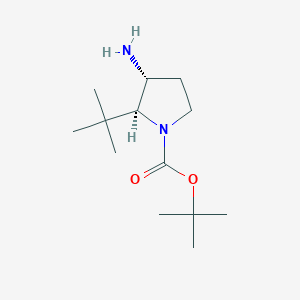
![2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2566184.png)

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2566188.png)
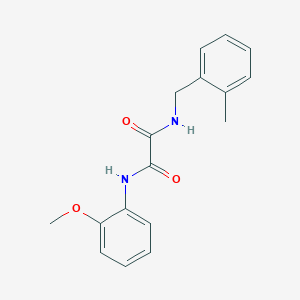
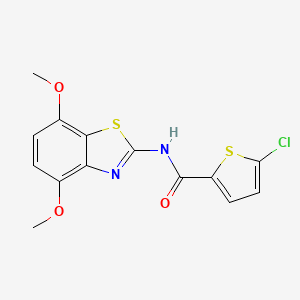
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2566196.png)

